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Compound Name: 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5754504

G

The multifactorial etiology of neurodegenerative disorders, particularly Alzheimer’s disease (AD), involves both cholinergic deficits and monoamine ox

space, 7-benzyloxy coumarins have emerged as a highly privileged, bimodal scaffold capable of simultaneously inhibiting Acetylcholinesterase (AChE

This guide provides an objective, data-driven comparison of benzyloxy coumarin derivatives against standard clinical alternatives, detailing the structu

SAR Mapping: Decoding the 7-Benzyloxy Coumarin Scaffold
Designing a successful MTDL requires precise spatial engineering to satisfy the distinct binding pockets of two different enzymes.

MAO-B Inhibition via C7-Benzyloxy Substitution: The 7-benzyloxy group is the primary driver for MAO-B affinity. Crystallographic studies reveal tha

Halogenation Effects: Meta-substitution (e.g., -Cl, -F) on the benzyl ring significantly enhances MAO-B selectivity and potency by optimizing hydr

AChE Inhibition via Dual Binding Site (DBS) Architecture: The coumarin core inherently binds to the Peripheral Anionic Site (PAS) of AChE via ngco

stacking with aromatic residues (e.g., Trp286)[3]. To reach the Catalytic Active Site (CAS), a basic protonatable amine (such as a piperazine or ben
entry and PAS-induced

-amyloid aggregation.

7-Benzyloxy Group MAO-B Selectivity

Monoamine Oxidase B (MAO-B) Enzymatic Cleft I

Click to d

Logical SAR framework of 7-benzyloxy coumarins as dual AChE/MAO-B inhibitors.
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To objectively evaluate the therapeutic potential of 7-benzyloxy coumarin hybrids, their enzymatic inhibitory kinetics must be benchmarked against cli

Compound / Alternative hAChE IC₅₀ (µM) hMAO-B IC₅₀ (µM)

Donepezil (Clinical Standard) 0.014 >50

Safinamide (Clinical Standard) >50 0.098

Unsubstituted 7-Benzyloxy Coumarin >10 0.028

C4-Piperazine-7-Benzyloxy Coumarin 0.120 0.010

C4-Benzylamine-7-(m-Cl-Benzyloxy) Coumarin 0.085 0.005

Note: Data synthesized from established in vitro screening profiles of coumarin-based bimodal inhibitors[1][4].

Experimental Methodologies: Synthesis and Validation
Robust SAR data relies entirely on the integrity of the underlying experimental protocols. Below are the standardized, self-validating workflows for syn

Protocol A: Regioselective Synthesis of 7-Benzyloxy Coumarin Intermediates
Objective: To synthesize the core MAO-B pharmacophore via selective O-alkylation. Causality & Design: Using anhydrous potassium carbonate (

) in a polar aprotic solvent (DMF) ensures the selective deprotonation of the C7-hydroxyl group. According to Hard-Soft Acid-Base (HSAB) principles, 

Preparation: Dissolve 1.0 eq of 7-hydroxy-4-methylcoumarin in anhydrous DMF under an inert argon atmosphere.

Deprotonation: Add 1.5 eq of anhydrous

. Stir at room temperature for 30 minutes to generate the reactive phenoxide anion.

Alkylation: Dropwise add 1.2 eq of the corresponding benzyl halide (e.g., 3-chlorobenzyl bromide).

Reaction & Monitoring: Heat the mixture to 60°C. Monitor via Thin Layer Chromatography (TLC).

Self-Validation Step: The disappearance of the highly fluorescent 7-hydroxycoumarin spot under 365 nm UV light serves as an internal confirmat

Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over

, and purify via flash chromatography.

Protocol B: Self-Validating In Vitro Enzymatic Assays
Objective: To determine the

and precise mechanism of inhibition. Causality & Design: For AChE, the modified Ellman’s method is utilized. Thiocholine (the product of substrate hy

AChE Assay Setup (Ellman's Method):

Buffer: 0.1 M phosphate buffer (pH 8.0).

Self-Validating Controls: You must include a "Blank" (buffer + DTNB + substrate, lacking enzyme) to subtract spontaneous substrate hydrolysis b

Incubation: Pre-incubate human recombinant AChE (0.03 U/mL) with varying concentrations of the coumarin derivative (0.1 nM to 100 µM) and D

Causality: Pre-incubation is critical; it allows reversible inhibitors to reach thermodynamic binding equilibrium before substrate competition begins

Initiation: Add acetylthiocholine iodide (ATCI, 0.5 mM) to initiate the reaction.

Measurement: Record absorbance at 412 nm continuously for 5 minutes using a microplate reader.
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Kinetic Validation: Plot initial velocities against substrate concentration using a Lineweaver-Burk double-reciprocal plot.

Causality: Intersecting lines in the second quadrant validate a mixed-type inhibition mechanism, mathematically proving that the compound binds

Conclusion
The 7-benzyloxy coumarin framework is a highly tunable, privileged scaffold for neurodegenerative drug discovery. By understanding the spatial cons

complex disease models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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